Product packaging for Omnopon-scopolamine(Cat. No.:CAS No. 127060-78-0)

Omnopon-scopolamine

Cat. No.: B144123
CAS No.: 127060-78-0
M. Wt: 1389.7 g/mol
InChI Key: SOTKRCMQWVSLJZ-MFFVITEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omnopon-scopolamine is a combination drug historically used in clinical settings, consisting of papaveretum (a full opium alkaloid) and scopolamine (also known as hyoscine) . This product is offered For Research Use Only and is not for diagnostic, therapeutic, or personal use. Mechanism of Action: The combination brings together the effects of its two active components. Papaveretum, an opioid, primarily exerts its effects through agonism of mu-opioid receptors. Scopolamine, a belladonna alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine receptors (M1-M5) . By blocking acetylcholine, scopolamine produces both peripheral antimuscarinic and central sedative and antiemetic effects . Research Applications and Value: Researchers may study this combination for its historical and pharmacological significance. Scopolamine is clinically approved for the prevention of postoperative nausea and vomiting (PONV) and motion sickness due to its action on the vomiting center in the medulla oblongata . Its anticholinergic properties also make it a compound of interest for research in areas such as smooth muscle relaxation and glandular secretion . The addition of an opioid provides a model for studying combined analgesic and sedative effects. Note on Use: This product is strictly for laboratory research. Scopolamine is known to cause side effects including dry mouth, blurred vision, dizziness, and drowsiness, and can worsen psychosis or cause confusion . It is contraindicated in patients with angle-closure glaucoma .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C82H96N6O14 B144123 Omnopon-scopolamine CAS No. 127060-78-0

Properties

CAS No.

127060-78-0

Molecular Formula

C82H96N6O14

Molecular Weight

1389.7 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1

InChI Key

SOTKRCMQWVSLJZ-MFFVITEXSA-N

SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Synonyms

Omnopon-Scopolamine
papaveretum-hyoscine

Origin of Product

United States

Historical Context and Evolution of Research on Omnopon Scopolamine

Origins of Component Substances in Ancient and Traditional Pharmacopeias

The constituent parts of the Omnopon-scopolamine combination, namely the alkaloids from the opium poppy and various Solanaceous plants, have been utilized by civilizations for millennia for medicinal, ritualistic, and toxicological purposes.

Historical Utilization of Opium Poppy Extracts (Papaver somniferum)

The use of the opium poppy, Papaver somniferum, dates back to ancient civilizations. Archaeological evidence suggests its cultivation began around 3400 BCE in Mesopotamia, where Sumerian clay tablets from approximately 2100 BC appear to reference its use. wikipedia.orgjst.go.jp The plant was known to the ancient Greeks and Romans; Theophrastus in the third century BC provided one of the first recorded references to using poppy juice as a medicinal agent. wikipedia.org Dioscorides and Pliny the Elder in the first century AD, and later the Roman physician Galen in the second century AD, also documented the use of opium. wikipedia.org

Historically, extracts were consumed in various forms. muni.cz In ancient Greece, it was used for its anesthetic and ritualistic properties. jst.go.jp A common preparation that gained prominence in 16th and 17th-century Europe was laudanum, an alcoholic tincture of opium. muni.czresearchgate.net This formulation was widely used to alleviate pain and as a sedative. muni.cz For centuries, opium was the most effective painkiller available to medicine. muni.cz Its extracts were also used to treat ailments such as diarrhea and coughing, and to sedate infants. wikipedia.orgmuni.cz

The primary active components of opium were not understood until the 19th century. In about 1804, German pharmacist Friedrich Sertürner successfully isolated the "soporific principle" of opium, which he named "morphium" after Morpheus, the Greek god of dreams. wikipedia.orgmuni.cz This marked the first isolation of an alkaloid from a plant. britannica.com Subsequently, other alkaloids were identified, including codeine, which was isolated from morphine in 1832 and noted for its milder effects. muni.cz

Ethnobotanical and Historical Research of Solanaceous Plants (e.g., Datura stramonium, Scopolia carniolica, Hyoscyamus niger)

The Solanaceae, or nightshade, family includes several plants rich in tropane (B1204802) alkaloids, such as scopolamine (B1681570) and atropine (B194438). These plants have a long and often dual history of use as both medicines and poisons.

Datura stramonium , commonly known as jimsonweed or thornapple, has its origins in the Americas and has been used for centuries in traditional medicine and shamanic rituals. pensoft.netgoogle.comhebmu.edu.cn It contains tropane alkaloids that can induce hallucinations and delirium. pensoft.netresearchgate.net In European history, Datura stramonium became associated with witchcraft and was believed to be an ingredient in "flying ointments." pensoft.net

Scopolia carniolica , or the henbane bell, is a poisonous plant native to Southeastern Europe. researchgate.net Its name is derived from the physician Giovanni Antonio Scopoli, who first described it. chromtech.com The plant is a significant source of scopolamine and was historically used in folk medicine as a narcotic and in love potions, often with fatal consequences. researchgate.netakjournals.com It was also reportedly used for criminal purposes, to stupefy victims. researchgate.net

Hyoscyamus niger , or black henbane, has a history of use dating back to ancient times. It was employed by ancient Greek physicians like Dioscorides as a sedative and analgesic. researchgate.netresearchgate.net In the Middle Ages, henbane was, like Datura, linked to witchcraft. researchgate.netnih.gov The plant contains the alkaloids hyoscyamine (B1674123) and scopolamine. researchgate.netnih.govsemanticscholar.org It was used in combination with other plants like mandrake and deadly nightshade in anesthetic potions. researchgate.net

Emergence of Compound Combinations in Early Anesthetic Research

The late 19th and early 20th centuries saw a concerted effort to improve surgical anesthesia, moving beyond the sole reliance on agents like chloroform (B151607) and ether. This period witnessed the rise of premedication, using drug combinations to prepare patients for surgery, leading to the development of this compound.

Scholarly Accounts of "Twilight Sleep" and Semi-Narcosis Concepts

One of the most notable early uses of a morphine-scopolamine combination was in obstetrics, under the name Dämmerschlaf, or "Twilight Sleep." google.comwikipedia.org This method was developed in Germany in the early 1900s by obstetricians Bernhardt Kronig and Karl Gauss. wikipedia.org The technique involved injecting a combination of morphine and scopolamine to induce a state of semi-consciousness and amnesia, thereby relieving the pain of childbirth without full anesthesia. google.comwikipedia.org The patient would remain responsive to commands but would have no memory of the painful experience afterward.

The practice gained international attention after being featured in a 1914 McClure's Magazine article, leading to a surge in popularity, particularly in the United States. google.comwikipedia.org Proponents lauded it as a modern, "painless" method of childbirth. google.com However, the technique required very careful administration and monitoring, as the effects could be variable. google.com The popularization of Twilight Sleep played a significant role in shifting childbirth from a home setting to a medicalized, hospital procedure and established drug intervention as a key component of pain management in labor. google.com

Integration into Premedication Protocols and Anesthesia Specialization

Building on the experiences with "Twilight Sleep" and earlier uses, the combination of opium alkaloids and scopolamine became a staple in pre-anesthetic medication. Omnopon (also known as Pantopon), a preparation containing a mixture of purified opium alkaloids standardized to contain 50% morphine, was often combined with scopolamine.

This premedication served several purposes. The opiate component provided sedation, analgesia, and a sense of euphoria, which helped to allay the patient's pre-operative anxiety. Scopolamine was added for its sedative and amnesic effects, but also for its antisialagogue properties, meaning it inhibited the excessive salivary and respiratory secretions often stimulated by general anesthetics like ether. The combination was found to augment the effects of the primary anesthetic, allowing for smaller quantities to be used. The routine use of premedication with agents like this compound became a hallmark of the developing specialty of anesthesiology, reflecting a more nuanced approach to patient management before, during, and after surgery.

Methodological Advancements in Early Investigations of Compound Constituents

The ability to combine Omnopon and scopolamine was predicated on significant advancements in the field of chemistry, particularly the isolation and analysis of plant-based alkaloids.

The 19th century is considered the dawn of alkaloid chemistry. muni.cz Following Sertürner's isolation of morphine in 1804, chemists began to develop methods to extract and purify these nitrogen-containing organic compounds from their plant sources. wikipedia.orgbritannica.com Early methods typically relied on acid-base extraction. nih.gov Plant material would be treated with an acid to form alkaloid salts, which are soluble in water. This aqueous solution could then be separated from other plant matter. By adding a base, the alkaloids could be precipitated and then extracted using an organic solvent. google.com

The structural elucidation of these complex molecules, however, was a far greater challenge and often had to wait until the 20th century and the advent of more sophisticated analytical techniques. researchgate.net A major breakthrough in the separation and analysis of chemical constituents was the development of chromatography. wikipedia.org Russian-Italian botanist Mikhail Tsvet is credited with inventing the first column chromatography technique around 1901, which he used to separate plant pigments. hebmu.edu.cnresearchgate.net

In the following decades, various forms of chromatography were developed that proved invaluable for alkaloid research. Paper chromatography, introduced in the 1940s by Martin and Synge, and later thin-layer chromatography (TLC), provided simple and effective ways to separate the multiple alkaloids present in a crude plant extract. hebmu.edu.cn These techniques allowed researchers to identify the different components of opium and Solanaceous plants with greater precision, paving the way for the creation of standardized preparations like Omnopon and the scientific study of individual alkaloids like scopolamine. nih.govwikipedia.org The evolution from crude plant extracts to purified, standardized alkaloid preparations was a direct result of these methodological advancements in extraction and analytical chemistry.

Pharmacological Mechanisms of Omnopon Scopolamine Constituents: Preclinical Perspectives

Elucidation of Scopolamine's Muscarinic Receptor Antagonism

Scopolamine (B1681570), also known as hyoscine, is a well-characterized antimuscarinic agent. nih.gov It functions by blocking the action of acetylcholine (B1216132) (ACh), a critical neurotransmitter, at muscarinic receptors located throughout the central and peripheral nervous systems. drugbank.comnih.gov This blockade prevents the normal physiological responses triggered by cholinergic nerve stimulation.

Competitive Inhibition Dynamics at Acetylcholine Receptor Subtypes

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). nih.govselleckchem.com This means it binds reversibly to the same site as the endogenous agonist, acetylcholine, but without activating the receptor, thereby blocking ACh from binding and initiating a cellular response. nih.govdrugbank.com There are five genetically distinct subtypes of mAChRs (M1-M5), which are G-protein-coupled receptors (GPCRs) that mediate diverse physiological functions. frontiersin.org

Scopolamine displays a high affinity for all five muscarinic receptor subtypes with little selectivity among them. nih.gov Its antagonism is not specific to any single subtype, leading to a wide range of effects. nih.gov The M1, M3, and M5 receptors typically couple to Gq/11 proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. frontiersin.org By blocking these receptors, scopolamine disrupts these signaling cascades. The competitive nature of its binding is a key feature of its pharmacological profile. selleckchem.comscience.gov For instance, scopolamine hydrobromide has been shown to be a competitive muscarinic acetylcholine receptor antagonist with an IC50 of 55.3 nM. selleckchem.com

Comparative Affinity of Various Antagonists for Muscarinic Receptor Subtypes

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Notes
ScopolamineHigh AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityNon-selective antagonist. nih.gov
Aclidinium Bromide0.10.140.140.210.16High affinity for all subtypes. selleckchem.com
Cyclopentolate1.6227.52.63N/AN/AShows some selectivity, with lower affinity for M2. selleckchem.com
Ipratropium Bromide2.92.01.7N/AN/APotent antagonist at M1, M2, and M3 receptors. selleckchem.com

Data presented as Ki (inhibitory constant) or IC50 values in nanomolars (nM). "N/A" indicates data not available in the provided sources. Lower values indicate higher binding affinity.

Modulation of Cholinergic Neurotransmission in Central and Peripheral Systems

By antagonizing mAChRs, scopolamine significantly modulates cholinergic neurotransmission. nih.gov In the peripheral nervous system, this leads to classic anticholinergic effects. The parasympathetic nervous system, which relies heavily on muscarinic signaling, is inhibited, allowing sympathetic tone to dominate. nih.gov This results in effects such as decreased salivary and bronchial secretions. nih.gov

In the central nervous system (CNS), acetylcholine acts as a crucial neurotransmitter involved in higher cognitive functions like learning, memory, and attention. nih.govnih.gov Scopolamine's blockade of central mAChRs disrupts these processes, an effect that has led to its extensive use in preclinical research as a pharmacological model for inducing cognitive deficits and amnesia, mimicking aspects of dementia. nih.govnih.govmdpi.com The drug-induced cholinergic deficit impairs memory and cognitive function. nih.gov While primarily targeting muscarinic receptors, some studies note that very high doses of scopolamine may also affect nicotinic receptors. nih.gov Furthermore, scopolamine can paradoxically increase the release of acetylcholine in the brain by blocking presynaptic M2 autoreceptors, which normally inhibit ACh release. nih.govscience.gov

Blood-Brain Barrier Permeation and Central Nervous System Engagement

A key characteristic of scopolamine is its ability to readily cross the blood-brain barrier (BBB). nih.gov This lipophilicity allows the molecule to enter the CNS and exert its effects on central cholinergic pathways. nih.govnih.gov In contrast, quaternary ammonium (B1175870) derivatives of scopolamine, such as scopolamine methylbromide, are significantly less able to permeate the BBB and thus have limited central effects. nih.gov The capacity of scopolamine to penetrate the brain is fundamental to its use in modeling cognitive impairment and to its centrally-mediated side effects. nih.govnih.gov Once in the CNS, it competitively antagonizes acetylcholine's effects on muscarinic receptors, leading to a range of effects from drowsiness and reduced attention to memory impairment. nih.gov

Pharmacodynamic Considerations of Opioid Alkaloids within Papaveretum

Papaveretum is a mixture of opium alkaloids, with its primary constituents being morphine, codeine, and papaverine (B1678415). patsnap.com While their main therapeutic action is analgesia via opioid receptors, these alkaloids possess other pharmacodynamic properties, including interactions with the immune system.

Histamine (B1213489) Release Pathways and Associated Biological Responses

A well-known non-immunological effect of certain opiates, particularly morphine, is the direct degranulation of mast cells, leading to the release of histamine. nih.gov This action is independent of the classic opioid receptors involved in analgesia. nih.gov The release of histamine can cause a variety of physiological responses, including pruritus (itching), urticaria (hives), hypotension, and tachycardia. nih.gov Research suggests that basic compounds, including morphine, may directly activate G-proteins on mast cells, triggering the histamine release cascade. nih.gov Other alkaloids found in opium, such as noscapine, have also been shown in animal studies to increase histamine release, which can lead to bronchoconstriction and hypotension. researchgate.net Papaverine, another constituent, acts as a vasodilator by inhibiting phosphodiesterase, which is a separate mechanism from histamine release but can contribute to hypotensive effects. patsnap.commdpi.com

Structural Determinants of Immunological Reactivity with Morphine Analogues

The interaction of morphine and its analogues with the immune system is a complex area of research. Opioid receptors have been identified on various immune cells, and their activation can modulate immune function. nih.govnih.gov The structure of the morphine molecule is a critical determinant of its immunological recognition. When developing antibodies for immunoassays or potential immunotherapies, the site where a carrier protein is attached to the morphine molecule (hapten) dictates the specificity of the antibody response. mdpi.com For example, antibodies can be generated to distinguish between morphine and structurally similar molecules like codeine. mdpi.com Studies have shown that active immunization with a morphine immunogen can reduce the pharmacological effects of morphine in mice. mdpi.com Furthermore, morphine administration in vivo has been shown to decrease the proliferation of T-lymphocytes and the function of natural killer (NK) cells, indicating an immunosuppressive effect. nih.gov This immunomodulation is influenced by the specific structure of the opioid and its ability to interact with receptors on immune cells. nih.govnih.gov

Neurobiological and Cognitive Research Models Utilizing Scopolamine

Development and Characterization of Scopolamine-Induced Cognitive Dysfunction Models

The administration of scopolamine (B1681570) to rodents is a well-established method for inducing a state of cognitive impairment that shares features with neurodegenerative diseases like Alzheimer's disease. This approach allows for the controlled investigation of specific neurochemical and cellular changes associated with memory loss.

Amnesia Induction Paradigms in Rodent Models (e.g., Wistar Rats, ICR Mice)

Scopolamine administration reliably induces amnesia in various rodent models, including Wistar rats and ICR mice. tjnpr.orgnih.gov This is achieved by blocking muscarinic acetylcholine (B1216132) receptors, which disrupts cholinergic neurotransmission essential for learning and memory processes. nih.govmdpi.com The resulting cognitive deficits are transient and reversible, making it a widely used model for studying transient global amnesia. mdpi.com Behavioral assessments, such as the T-maze, novel object recognition task, and Morris water maze, are commonly employed to quantify the extent of learning and memory impairment following scopolamine treatment. nih.govnih.gov For instance, studies have shown that scopolamine administration leads to a decrease in the time spent in the preferred arm of a T-maze and a reduced discrimination index in the novel object recognition test, indicative of impaired spatial and recognition memory. nih.gov Similarly, in the Morris water maze, scopolamine-treated animals exhibit increased escape latency, demonstrating deficits in spatial learning. nih.gov

Investigations into Hippocampal Neuronal Integrity and Cholinergic System Dysfunction

The hippocampus, a brain region critical for memory formation, is a primary target of scopolamine's effects. Scopolamine-induced dysregulation of cholinergic activity within the hippocampus interferes with learning and memory processes. nih.gov While scopolamine induces functional deficits, studies have shown that it does not necessarily cause a loss of cholinergic neurons. nih.gov Instead, it impairs synaptic function and can lead to alterations in the expression of neurofilaments, structural components of neurons, in a time-dependent and subregion-specific manner within the hippocampus. nih.gov Research has also indicated that scopolamine can damage hippocampal nerves, contributing to cognitive decline. mdpi.com Furthermore, scopolamine administration has been shown to disrupt hippocampal slow theta oscillations (2-4 Hz), which are crucial for memory encoding. nih.gov Interestingly, while these theta disruptions impair memory when present during the encoding phase, their presence during retrieval alone does not seem to affect memory performance. nih.gov

Oxidative Stress Pathophysiology in Scopolamine-Treated Animal Models

A significant body of evidence points to the involvement of oxidative stress in the pathophysiology of scopolamine-induced cognitive deficits. nih.gov Scopolamine administration has been shown to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decrease the levels of endogenous antioxidants such as glutathione (B108866) and catalase in the brain. nih.govnih.gov This increase in oxidative stress is thought to contribute to the neuronal damage and subsequent memory impairment observed in these models. nih.goviums.ac.ir The brain's high consumption of oxygen and limited antioxidant defense systems make it particularly vulnerable to oxidative damage. mdpi.com Repeated administration of scopolamine can lead to long-lasting oxidative stress, which may cause more significant damage to hippocampal tissue compared to a single administration. nih.goviums.ac.ir This sustained oxidative stress is also correlated with an increase in acetylcholinesterase (AChE) activity, further exacerbating cholinergic dysfunction and memory deficits. nih.gov

Below is a table summarizing the effects of scopolamine on oxidative stress markers in rodent models:

Oxidative Stress MarkerEffect of Scopolamine AdministrationReference
Malondialdehyde (MDA)Increased nih.govnih.gov
Glutathione (GSH)Decreased nih.gov
Catalase (CAT)Decreased nih.gov
Superoxide Dismutase (SOD)Decreased nih.gov
Glutathione Peroxidase (GPx)Decreased nih.gov
Nitrite LevelsIncreased mdpi.com

Molecular Signaling Pathways Related to Neurotrophic Factors (e.g., BDNF/TrkB Axis)

The brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, synaptic plasticity, and memory formation. nih.govjst.go.jp Scopolamine has been found to disrupt this critical signaling pathway. nih.gov Administration of scopolamine decreases the expression levels of BDNF and the phosphorylation of TrkB (p-TrkB) in the brain, which is associated with memory impairment. nih.govnih.gov This downregulation of the BDNF/TrkB pathway hinders the cellular processes that support learning and the persistence of memory storage. nih.gov The activation of TrkB by BDNF normally triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are also negatively affected by scopolamine. nih.govnih.gov Consequently, the disruption of the BDNF/TrkB/CREB signaling cascade is a key molecular mechanism underlying scopolamine-induced cognitive deficits. nih.gov

The following table details the impact of scopolamine on key components of the BDNF/TrkB signaling pathway:

MoleculeEffect of Scopolamine AdministrationReference
Brain-Derived Neurotrophic Factor (BDNF)Decreased nih.govnih.gov
Phosphorylated Tropomyosin Receptor Kinase B (p-TrkB)Decreased nih.govnih.gov
Phosphorylated Akt (p-Akt)Decreased nih.gov
Phosphorylated ERK (p-ERK)Decreased nih.gov
Phosphorylated CREB (p-CREB)Decreased nih.gov

Contributions to Amyloidogenesis and Presenilin Pathway Alterations in Model Systems

Beyond its effects on the cholinergic system, scopolamine has been shown to influence pathways related to Alzheimer's disease pathology, specifically amyloidogenesis. Scopolamine can increase the production of amyloid precursor protein (APP) and the activity of beta-secretase, leading to higher levels of amyloid-beta (Aβ) peptides. researchgate.net This increase in Aβ can, in turn, activate microglial cells and increase oxidative stress, creating a detrimental feedback loop. researchgate.net Furthermore, there is evidence suggesting that alterations in the processing of presenilin 1 (PS1), a key component of the γ-secretase complex involved in Aβ production, can be influenced by factors like Aβ itself. nih.gov While direct studies on scopolamine's effect on presenilin processing are less common, the link between scopolamine, Aβ production, and oxidative stress suggests a potential indirect influence on this pathway. researchgate.net Mutations in the PSEN1 gene are a major cause of familial Alzheimer's disease and can alter the production and deposition of Aβ. nih.gov

Scopolamine's Influence on Sensory Processing and Neural Circuitry

Scopolamine's effects extend beyond cognitive domains to influence sensory processing and motor control. As a non-specific antagonist of muscarinic receptors, it can impact various neural circuits. nih.gov For instance, scopolamine is known to act on the vestibular nucleus, which is involved in balance and processing sensory information related to motion. nih.gov This can lead to alterations in postural control and the perception of verticality. nih.govresearchgate.net Studies have shown that scopolamine can reduce the amplitude of electromyographic (EMG) responses following galvanic vestibular stimulation, indicating an effect on the vestibulospinal pathway. nih.gov In terms of neural circuitry, scopolamine has been found to increase the number of active dopamine (B1211576) neurons in the substantia nigra, potentially by acting on the pedunculopontine tegmental nucleus. researchgate.net This suggests that scopolamine's effects are not limited to the cholinergic system but can modulate other neurotransmitter systems and their corresponding circuits. researchgate.net

Auditory Cortex Electrophysiology and Synaptic Activity Modulation

Scopolamine, a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), serves as a critical pharmacological tool for investigating the role of acetylcholine (ACh) in auditory processing and plasticity. patsnap.com Research utilizing scopolamine has provided significant insights into how cholinergic signaling modulates synaptic activity and electrophysiological responses within the auditory cortex. Acetylcholine is a key neuromodulator in the brain, and its receptors are expressed at nearly every level of the ascending auditory pathway, from the inner ear to the cortex. frontiersin.org

Studies have demonstrated that cholinergic activity is fundamental for experience-dependent plasticity in the human auditory cortex. nih.gov In a study using functional magnetic resonance imaging (fMRI), researchers found that experience-dependent plasticity, observed as an enhanced BOLD response during a conditioning task, was present in a placebo group but was blocked by the administration of scopolamine. nih.govucl.ac.uk This indicates that reducing cholinergic activity with scopolamine prevents this form of neural plasticity. ucl.ac.uk The cholinergic system's influence on learning and memory is further supported by animal studies where scopolamine impairs auditory-cue fear memory. nih.gov

Electrophysiological recordings in animal models have further elucidated scopolamine's effects. In awake rats, scopolamine was found to significantly reduce the local field potentials (LFP) in the auditory cortex (AC) evoked by tones and gap-offsets, without a corresponding reduction in the inferior colliculus (IC). nih.gov This suggests that scopolamine's effects may be specific to cortical processing and could act by reducing neural synchrony in the auditory cortex. nih.gov The drug's impact is not limited to learning paradigms; it also affects performance on various auditory tasks, including auditory discrimination and memory. nih.gov The detrimental effects of scopolamine on these tasks are likely mediated by central muscarinic receptors, highlighting the importance of central cholinergic signaling for auditory learning and processing. nih.gov

Table 1: Effects of Scopolamine on Auditory Cortex Function

Research AreaModel/MethodKey Finding with ScopolamineImplicationReference
Experience-Dependent Plasticity Human fMRI / Aversive ConditioningBlocked the conditioning-specific enhanced BOLD response in the auditory cortex.Acetylcholine is necessary for experience-dependent plasticity in the human auditory cortex. nih.gov, ucl.ac.uk
Auditory Evoked Potentials Awake Rat / LFP RecordingsReduced local field potentials in the auditory cortex in response to sound gaps, but not in the inferior colliculus.May reduce neural synchrony specifically at the cortical level. nih.gov
Auditory Short-Term Memory Monkey / Delayed Matching-to-SampleImpaired performance accuracy in a dose-dependent manner.The cholinergic system is important for auditory short-term memory. nih.gov
Auditory Task Performance Human StudiesImpairs recall of attended words but improves recall of unattended words in dichotic listening tasks.Suggests a role for acetylcholine in shifting attention to relevant auditory stimuli. nih.gov

Vestibular System Cholinergic Regulation in Motion-Related Research

Scopolamine is widely used in motion-related research to investigate the cholinergic mechanisms that regulate the vestibular system. nih.gov It is recognized as one of the most effective medications for motion sickness, and its mechanism of action is primarily attributed to its role as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.comnih.govresearchgate.net These receptors are key to the function of the vestibular system, and by blocking them, scopolamine interferes with the neural signals that lead to motion sickness symptoms. patsnap.comdroracle.ai

The vestibular nuclei, located in the brainstem, are a primary site of action for scopolamine. nih.govnih.gov These nuclei are crucial for integrating sensory information from the vestibular, visual, and somatosensory systems to maintain balance and spatial orientation. nih.gov Research indicates that scopolamine exerts its effects by reducing the influx of vestibular and visual signals and by partially inhibiting the integrative functions of the vestibular nuclei. nih.gov This modulation helps to resolve the sensory conflict between the visual and vestibular systems that is thought to cause motion sickness. nih.gov

Furthermore, scopolamine's influence extends to motor pathways originating from the vestibular nuclei, particularly the vestibulospinal pathway, which regulates posture and equilibrium. nih.gov Studies have shown that scopolamine administration can lead to a significant reduction in extensor muscle contraction in response to galvanic vestibular stimulation (GVS), suggesting a direct action on vestibulospinal processes. nih.gov This effect on the vestibulospinal pathway can alter postural control and the perception of verticality. nih.gov By acting on cholinergic muscarinic receptors within the vestibular system, scopolamine provides a powerful tool for researchers to probe the neurochemical underpinnings of balance, motion perception, and the development of motion sickness. researchgate.netnih.gov

Table 2: Scopolamine's Role in Vestibular System Research

Research FocusKey Site of ActionObserved Effect of ScopolamineInvestigated MechanismReference
Motion Sickness Vestibular Nuclei / Vomiting CenterReduces nausea and vomiting associated with motion.Blocks muscarinic receptors, interfering with signals that trigger nausea. nih.gov, patsnap.com, droracle.ai
Vestibulo-Visual Integration Vestibular NucleiDecreases optokinetic nystagmus and reduces vestibular and visual influx.Inhibits the integrative functioning of the vestibular nuclei. nih.gov
Postural Control Vestibulospinal PathwayIncreases center of pressure displacement; reduces muscle response to GVS.Affects motor pathways arising from the vestibular nuclei. nih.gov
Perception of Verticality Vestibular SystemAlters the subjective visual vertical.Induces a "vestibular vagueness" by affecting vestibular inputs. nih.gov

Application of Novel Animal Models in Scopolamine Neuropharmacology

Zebrafish (Danio rerio) as a Translational Model for Cholinergic System Research

The zebrafish (Danio rerio) has become a prominent and powerful in vivo model for neuroscience and neuropharmacological research, including the study of the cholinergic system. mdpi.comnih.gov Several factors contribute to its value as a translational model: its genetic and neuroanatomical similarities with mammals, the conservation of key neurotransmitter systems like the cholinergic system, its small size, rapid development, and cost-effectiveness. mdpi.comnih.gov These characteristics make zebrafish particularly suitable for high-throughput screening of bioactive compounds. mdpi.com

Scopolamine is frequently used in zebrafish models to induce cognitive deficits, such as memory impairment and anxiety-like behaviors, by acting as a non-selective muscarinic receptor antagonist. mdpi.comnih.govnih.gov This scopolamine-induced amnesia model is a well-established method for testing the efficacy of potential neuroprotective compounds. nih.govnih.govmdpi.comresearchgate.net For instance, studies have shown that scopolamine administration in zebrafish alters locomotion patterns and impairs performance in spatial memory tasks like the Y-maze and recognition memory tasks like the novel object recognition (NOR) test. nih.govnih.govmdpi.com

Research using zebrafish has demonstrated that scopolamine can induce anxiety-like behaviors, which can be assessed using paradigms such as the novel tank diving test. mdpi.comresearchgate.netnih.gov However, the effects of scopolamine on anxiety in zebrafish can be complex, with some studies reporting anxiolytic (anxiety-reducing) effects, while others suggest anxiogenic (anxiety-causing) properties, highlighting the need for further research to clarify these discrepancies. nih.govresearchgate.netfrontiersin.orgwm.edu By inducing a reversible cholinergic deficit, scopolamine allows researchers to investigate the underlying mechanisms of cognitive and behavioral disorders and to screen for novel therapeutic agents in a highly efficient vertebrate model system. mdpi.comnih.govmdpi.com

Table 3: Use of Scopolamine in Zebrafish Cholinergic Research

Research ApplicationBehavioral Test(s)Effect of ScopolamineScientific InsightReference
Cognitive Impairment Model Y-maze, Novel Object Recognition (NOR)Impairs spatial and recognition memory; alters locomotion.Provides a model to screen for neuroprotective and memory-enhancing compounds. mdpi.com, nih.gov, nih.gov, mdpi.com
Anxiety-like Behavior Novel Tank Diving Test, Novel Approach TestReduces anxiety-like behavior in some studies (anxiolytic).Establishes zebrafish as a potential model for studying anxiolytic effects and mechanisms. researchgate.net, mdpi.com, nih.gov
Cholinergic Function Biochemical AssaysIncreases the activity of Acetylcholinesterase (AChE).Used to investigate compounds that can restore cholinergic function by inhibiting AChE. mdpi.com, mdpi.com
Fear Learning & Social Recognition Active Avoidance Test, Social Recognition TestImpairs memory retrieval in fear learning and increases preference for new fish.Demonstrates scopolamine's impact on specific cognitive functions and related neural activity. nih.gov

Analytical and Methodological Approaches for Omnopon Scopolamine Research

Advanced Chromatographic Techniques for Compound Analysis and Metabolomics

Chromatographic techniques are fundamental for separating and analyzing the various components present in mixtures containing scopolamine (B1681570) and opium alkaloids. These methods allow for the identification and quantification of individual compounds, which is crucial for both quality control and research into their metabolic pathways.

High-Performance Liquid Chromatography (HPLC) for Tropane (B1204802) Alkaloid Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of tropane alkaloids, including scopolamine, and opium alkaloids. This method leverages differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. Various stationary phases, such as reversed-phase C18 columns, and mobile phase compositions, often involving mixtures of buffers and organic solvents like acetonitrile (B52724) or methanol, are employed to optimize the separation of these chemically diverse alkaloids. brieflands.comtandfonline.comresearchgate.netmdpi.comresearchgate.net

Studies have demonstrated the effectiveness of HPLC for determining scopolamine content in various matrices, including plant extracts and biological samples. For instance, an HPLC method using a Eurospher C18 reversed-phase column and an isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile has been successfully applied to quantify hyoscyamine (B1674123) and scopolamine in Hyoscyamus species. brieflands.com The detection is typically performed using a UV detector, commonly at wavelengths around 210 nm, where tropane alkaloids exhibit significant absorbance. brieflands.comtandfonline.comresearchgate.netmdpi.comresearchgate.net

HPLC-DAD (Diode Array Detector) systems are also utilized, allowing for the detection of multiple compounds at different wavelengths simultaneously, which is particularly useful for analyzing complex mixtures of tropane and opium alkaloids. mdpi.com A method for analyzing tropane and opium alkaloids in samples using HPLC-DAD involved detection at 212 nm for compounds like scopolamine, morphine, and codeine, with different wavelengths used for others like thebaine and papaverine (B1678415). mdpi.com

The linearity and detection limits of HPLC methods for scopolamine have been established in various studies. For example, a reversed-phase HPLC method showed a linear relationship for scopolamine concentrations between 1.20 to 60.0 ppm, with an absolute detection limit of 12.05 ng. tandfonline.comresearchgate.net Another method for scopolamine hydrochloride analysis in eye drops demonstrated linearity and was found to be selective, sensitive, precise, accurate, and robust. researchgate.net

HPLC is also integral in the analysis of "Opium Alkaloids and Scopolamine Injection," with specific methods detailed in pharmacopoeial contexts. These methods often involve specific column parameters, mobile phase compositions, and detection wavelengths optimized for the simultaneous determination of the various alkaloids present. nihs.go.jpnihs.go.jp

Spectroscopic and Bioanalytical Detection Methods

Beyond chromatography, spectroscopic and bioanalytical techniques offer alternative or complementary approaches for detecting and analyzing scopolamine, providing insights into its molecular structure and interactions.

Surface-Enhanced Raman Spectroscopy (SERS) for Qualitative and Quantitative Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful spectroscopic technique that can be used for the qualitative and quantitative analysis of scopolamine, particularly at trace levels. SERS relies on the enhancement of Raman scattering signals from analytes adsorbed onto plasmonic nanostructures, typically noble metals like silver or gold. jst.go.jpnih.govresearchgate.netjsac.or.jpdoaj.orgscience.govresearchgate.net

Research has demonstrated the application of SERS for the detection of scopolamine hydrobromide in aqueous solutions. jst.go.jpnih.govjsac.or.jpresearchgate.net The method involves assigning characteristic Raman peaks of scopolamine hydrobromide and determining optimal conditions for signal enhancement, such as the choice of aggregation agent. jst.go.jpnih.govresearchgate.netjsac.or.jpresearchgate.net Potassium iodide has been identified as an effective aggregation agent for SERS detection of scopolamine hydrobromide. jst.go.jpnih.govjsac.or.jpresearchgate.net

SERS allows for the semi-quantitative analysis of scopolamine hydrobromide, with studies reporting detection limits as low as 0.5 μg/mL in aqueous solution. jst.go.jpnih.govscience.govresearchgate.net Linear fitting of the intensity of characteristic Raman peaks, such as the peak at 1002 cm⁻¹, versus concentration is used for quantitative analysis. nih.govscience.govresearchgate.net This method is noted for its speed, accuracy, non-destructive nature, and simplicity for detecting scopolamine hydrobromide. nih.govresearchgate.net SERS has also been explored for detecting scopolamine in mixtures, including those potentially used as alternative drugs. doaj.orgspectroscopyonline.com

In Vitro and Ex Vivo Systems for Mechanistic Elucidation

In vitro and ex vivo systems are invaluable tools for investigating the cellular and molecular mechanisms of scopolamine action and for exploring biotechnological approaches to its production.

Cellular and Subcellular Studies of Receptor-Ligand Interactions

Cellular and subcellular studies are crucial for understanding how scopolamine interacts with its biological targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs). Scopolamine is known to act as a non-selective competitive inhibitor of M1-M5 mAChRs. drugbank.com

In vitro receptor binding assays are commonly used to characterize the binding affinity and properties of scopolamine to muscarinic receptors in tissue homogenates or cell membrane preparations. jneurosci.orgjneurosci.orgsigmaaldrich.comnih.gov These studies often utilize radiolabeled scopolamine, such as [³H]scopolamine, to measure specific binding to receptor sites. jneurosci.orgjneurosci.orgsigmaaldrich.comnih.gov Equilibrium binding studies can determine parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). jneurosci.orgsigmaaldrich.com For example, equilibrium binding of scopolamine to homogenates of rat forebrain was found to be consistent with interaction with a single population of binding sites. jneurosci.org

Cellular studies also investigate the downstream effects of scopolamine binding. Research has explored the molecular and cellular mechanisms underlying the effects of scopolamine, including its influence on neuronal activity and synaptic plasticity. researchgate.netnih.gov Studies using techniques like calcium imaging in neuronal cells have shown that scopolamine can disrupt cellular and ensemble behavior, affecting parameters like neuron number and calcium event rates. biorxiv.org Furthermore, in vitro studies have investigated the potential protective effects of certain factors, such as cancer cell-derived exosomes, against scopolamine-induced toxicity in neuronal cell lines. amazonaws.com

Plant Tissue Culture and Androgenesis for Alkaloid Production and Research

Plant tissue culture techniques, including callus cultures, cell suspension cultures, and hairy root cultures, provide controlled environments for studying the biosynthesis of tropane alkaloids like scopolamine and for developing strategies to enhance their production. nih.govfao.orgscielo.brfrontiersin.orgfrontiersin.orgtennessee.edunih.govjipb.net

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are particularly advantageous due to their fast growth rate and genetic stability, making them effective systems for biomass production and secondary metabolite synthesis. scielo.brfrontiersin.orgfrontiersin.orgnih.gov Research has focused on optimizing culture conditions, such as aeration and agitation in bioreactors, to increase scopolamine production in hairy root cultures of plants like Atropa belladonna. scielo.br

Studies involving plant tissue culture also delve into the genetic and enzymatic aspects of scopolamine biosynthesis. Overexpression of key genes in the tropane alkaloid biosynthetic pathway, such as h6h (hyoscyamine 6β-hydroxylase), has been explored in hairy root cultures and transgenic plants to improve the conversion of hyoscyamine to scopolamine and enhance scopolamine yield. nih.govfrontiersin.orgfrontiersin.orgnih.gov Elicitation with biotic factors, such as bacteria, has also been investigated as a method to stimulate scopolamine production in hairy root cultures. nih.gov

While plant tissue cultures offer a promising avenue for scopolamine production, achieving commercially viable yields has been a subject of ongoing research. fao.org Various approaches, including precursor feeding and selection of high-producing cell lines, have been attempted to increase alkaloid content in cultured cells. fao.orgtennessee.edujipb.net

Computational and Pharmacometric Modeling

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Scopolamine and Related Compounds

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool for understanding the relationship between drug exposure and the resulting pharmacological effects. For scopolamine, a centrally active muscarinic antagonist, PK/PD modeling has been employed to characterize its effects, particularly those on the central nervous system (CNS) and peripheral systems. Scopolamine is frequently used as a pharmacological model to induce temporary cognitive deficits, mimicking aspects of conditions like dementia, making PK/PD analysis valuable for studying potential cognitive enhancers. nih.govresearchgate.netscirp.orgresearchgate.net

Studies in healthy volunteers have utilized PK/PD modeling to establish relationships between scopolamine serum concentrations and various pharmacodynamic endpoints. Given that PD measures often lag behind plasma PK profiles, effect compartment models are commonly used to describe the observed hysteresis. nih.govresearchgate.net The equilibration half-life (t1/2keo) for the effect compartment provides a measure of this delay. Research has shown distinct t1/2keo values for different scopolamine effects, suggesting that the drug influences multiple functional pathways within the cholinergic system. nih.govresearchgate.net For instance, a study involving intravenous administration of 0.5 mg scopolamine in healthy male subjects reported varying t1/2keo values for different PD measures. nih.govresearchgate.net

Pharmacodynamic MeasureEstimated Equilibration Half-life (t1/2keo)
Heart rate17 minutes
Saccadic eye movements and adaptive tracking1–1.5 hours
Body sway, smooth pursuit, alertness, psychedelic2.5–3.5 hours
Pupil size, finger tapping, feeling highMore than 8 hours

This variability in t1/2keo indicates that central effects tend to have a longer delay compared to peripheral effects like changes in heart rate. nih.govresearchgate.net This difference may be attributed, at least in part, to the retention of scopolamine within the CNS and potentially the triggering of independent secondary mechanisms. nih.govresearchgate.net PK/PD analysis thus provides insights into the physiology and pharmacology of human cholinergic systems and can inform the optimization of scopolamine administration regimens for research purposes. nih.govresearchgate.net

PK/PD modeling has also been applied to analyze the effects of scopolamine on electroencephalogram (EEG) activity. A direct correlation between serum concentrations of scopolamine and changes in the total power in the alpha-frequency band of the EEG in healthy volunteers has been demonstrated using PK/PD modeling techniques. hhs.govresearchgate.netcapes.gov.brnih.gov Studies have shown that scopolamine administration leads to a decrease in EEG alpha power over frontal, central, and occipital brain areas. researchgate.netcapes.gov.brnih.gov The concentration-EEG effect relationships following intravenous administration of scopolamine have been successfully characterized using a sigmoidal Emax model. researchgate.netcapes.gov.brnih.gov For a 0.5 mg intravenous dose, averaged pharmacodynamic parameters for the effect on EEG alpha power included an EC50 (concentration producing 50% of maximal effect) of 0.60 ng/ml. researchgate.netcapes.gov.brnih.gov Notably, for this specific effect, no significant time delay between serum concentrations and changes in alpha power was observed, suggesting rapid equilibration between the serum and the effect site. capes.gov.brnih.gov

Beyond intravenous administration, PK/PD modeling is also relevant for understanding the effects of other routes, such as transdermal delivery. Physiologically based pharmacokinetic (PBPK) models are being developed to predict the dermal absorption and disposition of compounds like scopolamine from transdermal patches. acs.orgacs.org These models incorporate data from in vitro release and skin permeation tests, as well as in vitro and in vivo skin sampling, to characterize the drug's input rate into the skin and systemic circulation. acs.orgacs.org

Comparisons with related anticholinergic compounds, such as atropine (B194438) and glycopyrrolate (B1671915), have also utilized PK/PD modeling to differentiate their effects. While scopolamine, atropine, and glycopyrrolate can induce parasympatholytic activity, their effects on measures like heart rate variability can differ. nih.govresearchgate.net PK/PD modeling, often employing sigmoidal Emax models with effect compartments, has been used to describe the concentration-effect relationships for these drugs on parameters derived from heart rate variability analysis. nih.govresearchgate.netnih.gov These models help to quantify parameters such as EC50 and the equilibration rate constant (ke0) for the observed effects. nih.govnih.gov

The application of PK/PD modeling in scopolamine research extends to its use as a model for cognitive impairment. scirp.orgcogstate.com The cognitive effects induced by scopolamine, such as impairments in working memory, processing speed, and executive function, have been shown to lag behind peak plasma concentrations, further supporting the need for effect compartment modeling in PK/PD analysis of these effects. scirp.orgcogstate.com PK/PD data from scopolamine challenge studies provide valuable insights for designing clinical trials aimed at evaluating potential treatments for cognitive deficits. cogstate.com

Scopolamine PK Parameters (0.5 mg IV infusion in healthy males)Mean ± SEM
Clearance (CL)205 ± 36.6 L/h
Volume of distribution (Vd)363 ± 66.7 L
Distribution half-life (t1/2α)2.9 ± 0.67 min
Terminal half-life (t1/2β)105.4 ± 9.94 min
Peak serum concentration (Cmax)4.66 ng/ml
AUC (0-∞)157.28 ± 30.86 ng*min/ml

Data based on a study of 10 healthy male volunteers. nih.gov

Scopolamine PK Parameters (0.5 mg IM injection in healthy males)Mean ± SEM
Peak serum concentration (Cmax)0.96 ng/ml
AUC (0-∞)81.27 ± 11.21 ng*min/ml
Absolute bioavailability57% ± 0.08%

Data based on a study of 10 healthy male volunteers. nih.gov

PK/PD modeling is a critical approach for quantitatively describing the time course of scopolamine's effects in relation to its pharmacokinetic profile. These models help to elucidate the complexities of scopolamine's interactions with the cholinergic system and are instrumental in the design and interpretation of studies investigating its pharmacological properties and the potential of compounds to modulate cholinergic function.

Interactions and Modulatory Effects in Omnopon Scopolamine Research

Polypharmacy Considerations and Component Synergism/Antagonism

The co-administration of multiple drugs, a practice known as polypharmacy, introduces the potential for drug-drug interactions, including synergistic and antagonistic effects. Research has explored these interactions in the context of compounds found in Omnopon and scopolamine (B1681570).

Studies in rats examining the interaction between morphine, a primary component of Omnopon, and scopolamine have demonstrated complex effects on schedule-controlled responding. The interaction between morphine and scopolamine was found to be either infra-additive or supra-additive, depending on the order of administration nih.gov. Acute administration of scopolamine shifted the morphine dose-response curve leftward and downward, while acute administration of morphine shifted the scopolamine dose-response curve leftward and downward nih.gov. These findings provide quantitative evidence of interactions between drugs acting on opioid and cholinergic systems, although the interactions may be modest and influenced by administration conditions nih.gov.

Further research indicates that repeated scopolamine pre-treatment or co-administration with morphine in rats has been shown to attenuate the development of morphine tolerance and withdrawal symptoms nih.gov. Additionally, scopolamine may potentially potentiate the low dose stimulant effects observed after morphine treatment nih.gov.

From a broader polypharmacy perspective, scopolamine is known to interact with numerous other medications. Concomitant use of scopolamine with drugs possessing anticholinergic properties can increase the risk of central nervous system adverse reactions, intestinal obstruction, and urinary retention fda.govstatpearls.com. Specific interactions have been noted between scopolamine and components like codeine and morphine, where the risk or severity of adverse effects can be increased drugbank.compdr.net. This includes potential for additive central nervous system, gastrointestinal, and genitourinary effects when opioids like codeine are combined with anticholinergic agents like scopolamine, potentially increasing the risk of sedation, confusion, constipation, and urinary retention drugs.com. Severe constipation could potentially lead to paralytic ileus in some instances drugs.com.

Papaverine (B1678415), another alkaloid found in Omnopon, has been studied for its interactions with other agents. Research on smooth muscle cells from human corpus cavernosum showed that papaverine inhibited contraction induced by noradrenaline in a dose-dependent manner auajournals.org. Papaverine's mechanism involves inhibiting phosphodiesterase activity, leading to increased cAMP concentration and smooth muscle relaxation ump.edu.pl.

The historical use of Omnopon-Scopolamine in pre-anesthetic medication highlights its application within a polypharmacy context nih.govajol.info. Due consideration must be given to potential physiological alterations induced by such combinations, especially when superimposed with anesthesia ajol.info.

Investigating Compound-Induced Immunological Reactivity and Cross-Reactivity

Immunological responses, including anaphylaxis, can occur following the administration of drug combinations. A notable case report details a life-threatening anaphylactic reaction in a subject following the administration of this compound (papaveretum-hyoscine) nih.gov. This reaction was associated with the detection of IgE antibodies that reacted with morphine and codeine, two key components of Omnopon nih.govresearchgate.net.

Hapten inhibition studies using morphine and structurally related analogues revealed that morphine and codeine were the most potent inhibitors of IgE binding to a morphine-solid phase nih.gov. While hyoscine (scopolamine) reacted weakly with IgE antibodies in the subject's serum, this was considered to be due to a weak cross-reaction between scopolamine and morphine nih.gov. The study suggested that the important structural features of the morphine allergenic determinant involve the cyclohexenyl ring with a hydroxyl group at C-6 and, critically, a methyl substituent attached to the nitrogen atom nih.gov. These findings imply that morphine analogues administered to sensitized patients could potentially provoke clinical anaphylaxis nih.gov.

This case underscores the potential for immunological reactivity to components within the this compound combination and highlights the possibility of cross-reactivity between structurally similar compounds like morphine and scopolamine.

Research into Exogenous Modulators of Scopolamine's Biological Effects (e.g., Phytocompounds, Synthetic Agents)

Research has explored the potential of various exogenous agents, including phytocompounds and synthetic agents, to modulate the biological effects of scopolamine, particularly in the context of its impact on cognitive function.

Scopolamine is frequently used in research to induce temporary cognitive deficits in animals, serving as a model for conditions affecting memory and learning due to its action as a muscarinic acetylcholine (B1216132) receptor antagonist mdpi.comwikipedia.org. Studies have investigated whether natural compounds can counteract these scopolamine-induced effects. For instance, hydroethanolic extracts from Phytolacca americana fruits have shown potential to alleviate scopolamine-induced anxiety and enhance cognitive performance in amnesic zebrafish mdpi.com. These extracts appeared to mitigate cholinergic deficits by inhibiting acetylcholinesterase activity and supported antioxidant defense mechanisms mdpi.com.

Astaxanthin (B1665798), a natural compound, has also been evaluated for neuroprotective effects in a scopolamine-induced rat model of Alzheimer's disease nih.gov. Astaxanthin treatment improved cognitive function, enhanced antioxidant capacity, and reduced neuroinflammation in this model nih.gov. The protective effects of astaxanthin were suggested to potentially involve interactions with opioid and benzodiazepine (B76468) receptors nih.gov.

Synthetic agents have also been investigated for their ability to modulate scopolamine's effects. Research on the anti-amnesic effects of Ginkgo biloba extract combined with donepezil, a synthetic acetylcholinesterase inhibitor, on scopolamine-induced memory impairment in mice suggests a better anti-amnestic effect with the combination compared to either agent alone researchgate.net. The mechanism may involve Ginkgo biloba extract enhancing donepezil's effect by increasing pro-cholinergic and antioxidant activities researchgate.net.

Furthermore, the absorption and thus the biological effects of scopolamine can be modulated by other substances. For example, coadministration with grapefruit juice has been shown to significantly alter scopolamine pharmacokinetics, suggesting involvement of CYP3A4-mediated metabolism drugbank.comdrugs.com. Additionally, in vitro studies have shown that sucralfate, a cytoprotective agent, can adsorb scopolamine butylbromide and papaverine hydrochloride, potentially affecting their availability ptfarm.pl.

These studies demonstrate ongoing research into how various exogenous compounds, ranging from natural extracts to synthetic drugs and even dietary components, can influence the pharmacological actions of scopolamine, offering potential avenues for therapeutic modulation.

Q & A

Basic Research Question

Q: What experimental models are most appropriate for evaluating the anticholinergic and analgesic interactions of Omnopon-scopolamine in preclinical studies?

Methodological Answer:
Preclinical studies should utilize validated models to isolate the effects of each component. For anticholinergic effects, radial-arm maze or Morris water maze tests can assess scopolamine-induced cognitive deficits, as demonstrated in human memory studies . For analgesic evaluation, tail-flick or hot-plate tests are standard for opioids like Omnopon. To study interactions, employ a crossover design where subjects receive Omnopon, scopolamine, or the combination, with controls for peripheral vs. central cholinergic effects (e.g., methscopolamine as a negative control) . Ensure blinding and randomization to minimize bias, and use ANOVA with post-hoc tests to compare treatment groups .

Advanced Research Question

Q: How can researchers reconcile contradictory data on this compound’s neurocognitive outcomes in aging populations versus acute administration models?

Methodological Answer:
Contradictions may arise from differences in dosing regimens, baseline cholinergic function, or experimental timelines. To address this:

  • Dose-Response Analysis: Conduct dose-ranging studies to identify thresholds where analgesic efficacy does not exacerbate cognitive impairment .
  • Longitudinal vs. Acute Models: Compare acute scopolamine-induced deficits (mimicking aging-related decline) with chronic administration in aged animals to assess adaptation .
  • Confounding Variables: Control for comorbidities (e.g., neuroinflammation) using biomarkers like TNF-α or IL-6, and apply propensity score matching in observational studies .
  • Meta-Analysis: Systematically review existing data using PRISMA guidelines, stratifying results by population age, study design, and outcome measures .

Basic Research Question

Q: What statistical methods are recommended for analyzing variability in cholinergic response to this compound across demographic subgroups?

Methodological Answer:

  • Stratified Randomization: Assign participants to subgroups (e.g., age, sex) during recruitment to ensure balanced representation .
  • Mixed-Effects Models: Account for within-subject variability (e.g., repeated cognitive assessments) and between-subject factors (e.g., genetic polymorphisms in CYP enzymes affecting drug metabolism) .
  • Power Analysis: Calculate sample size using G*Power to detect clinically meaningful differences in outcomes like pain threshold or memory retention .

Advanced Research Question

Q: How can researchers optimize in vitro models to isolate the synergistic mechanisms of Omnopon and scopolamine without confounding peripheral vs. central nervous system effects?

Methodological Answer:

  • Compartmentalized Systems: Use microfluidic chambers to separate neuronal soma (central effects) from axons (peripheral effects) in cultured dorsal root ganglia .
  • Receptor-Specific Antagonists: Apply atropine (muscarinic antagonist) or naloxone (opioid antagonist) to block specific pathways and quantify contribution to synergy .
  • Calcium Imaging: Track intracellular Ca²⁺ flux in real time to differentiate opioid-induced analgesia from scopolamine’s anticholinergic modulation .

Basic Research Question

Q: What ethical considerations are critical when designing clinical trials for this compound in vulnerable populations (e.g., elderly patients with chronic pain)?

Methodological Answer:

  • Informed Consent: Use simplified language and visual aids for participants with cognitive impairments, per IRB guidelines .
  • Safety Monitoring: Implement Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., delirium from scopolamine) and adjust dosing .
  • Equipoise Justification: Justify risks/benefits in protocols, citing preclinical evidence of efficacy and prior clinical data on individual components .

Advanced Research Question

Q: How can machine learning enhance predictive modeling of this compound’s therapeutic window in heterogeneous patient cohorts?

Methodological Answer:

  • Feature Selection: Use LASSO regression to identify predictors (e.g., baseline cognitive score, renal function) from electronic health records .
  • Deep Learning: Train convolutional neural networks (CNNs) on fMRI data to predict regions susceptible to scopolamine-induced hypoperfusion .
  • Validation: Apply k-fold cross-validation to ensure generalizability and compare AUC-ROC curves across models .

Basic Research Question

Q: What are the best practices for blinding in double-blind studies evaluating this compound’s dual mechanisms?

Methodological Answer:

  • Active Placebo: Use diphenhydramine as a placebo for scopolamine to mimic anticholinergic side effects (e.g., dry mouth) without cognitive impact .
  • Allocation Concealment: Sequentially number opaque envelopes or use centralized randomization systems to prevent selection bias .
  • Blinding Assessment: Post-trial, ask participants and clinicians to guess treatment allocation to quantify blinding efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.